1,4-Diacetoxybutane

Beschreibung

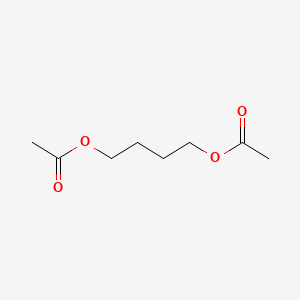

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetyloxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKSWKGOQKREON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26248-69-1 | |

| Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70879240 | |

| Record name | 1,4-Butylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-67-1 | |

| Record name | Butylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diacetoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediol, 1,4-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIACETOXYBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-diacetoxybutane molecular weight and formula

An In-depth Technical Guide to 1,4-Diacetoxybutane: Properties, Synthesis, and Analysis

Introduction

This compound (CAS No. 628-67-1), also known as 1,4-butanediol diacetate, is a diester of significant interest in industrial and chemical synthesis. With the molecular formula C₈H₁₄O₄ and a molecular weight of approximately 174.19 g/mol , it serves as a crucial and stable intermediate compound.[1][2] Its primary industrial application is as a precursor in the synthesis of 1,4-butanediol (BDO), a high-volume commodity chemical used in the production of valuable polymers such as polybutylene terephthalate (PBT) and polybutylene succinate (PBS).

This guide is designed for researchers, scientists, and professionals in chemical and drug development. While direct applications of this compound in active pharmaceutical ingredient (API) synthesis are not widely documented in the literature, a thorough understanding of its properties, reactivity, and analytical characterization is essential. This knowledge is particularly relevant for those working with related C4 chemical building blocks, including 1,4-butanediol, which can be a metabolite or a hydrolytic degradant of pharmaceutical compounds like the alkylating agent busulfan (1,4-butanediol dimethanesulfonate).[3] This document provides a comprehensive overview of this compound, from its fundamental physicochemical properties to detailed protocols for its synthesis and quality control.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical properties is the foundation of its application in any laboratory or industrial setting. This compound is a colorless to nearly colorless liquid at room temperature.[4] Key physicochemical data are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [2] |

| CAS Number | 628-67-1 | [4] |

| IUPAC Name | 4-acetyloxybutyl acetate | [5] |

| Synonyms | 1,4-Butanediol diacetate, Tetramethylene diacetate | [4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Melting Point | 12 - 15 °C (53.6 - 59 °F) | [6] |

| Boiling Point | ~230 °C at 760 mmHg | [6] |

| Density | ~1.039 g/cm³ | LookChem[7] |

| Water Solubility | 34.94 g/L (at 26 °C) | LookChem[7] |

| Refractive Index | ~1.4240 | LookChem[7] |

Spectroscopic Data: ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. The ¹H NMR spectrum of this compound is relatively simple and characteristic of its symmetric structure.

-

Expected Chemical Shifts (CDCl₃ solvent):

-

~4.0-4.1 ppm (triplet, 4H): Corresponds to the four protons on the carbons directly attached to the ester oxygen atoms (-CH₂-O-). The triplet splitting pattern arises from coupling with the adjacent methylene group.

-

~2.0 ppm (singlet, 6H): Represents the six equivalent protons of the two methyl groups of the acetate functions (CH₃-C=O). The singlet nature indicates no adjacent protons to couple with.

-

~1.7 ppm (multiplet, 4H): Corresponds to the four protons on the two central carbons of the butane chain (-O-CH₂-CH₂-CH₂-CH₂-O-). This signal appears as a multiplet due to coupling with the adjacent methylene groups at the ~4.0 ppm position.[7]

-

Chemical Reactivity: The Hydrolysis Pathway

The dominant chemical reactivity of this compound is the hydrolysis of its two ester linkages. This reaction is of paramount industrial importance as it is the final step in producing high-purity 1,4-butanediol.[8] The hydrolysis can be catalyzed by either acid or base, proceeding through a nucleophilic acyl substitution mechanism.

Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the butanediol monoacetate alkoxide, which is subsequently protonated. The reaction proceeds in two consecutive steps, with the second hydrolysis step cleaving the remaining acetate group. In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack by a water molecule.[9][10]

The overall transformation is illustrated below:

Synthesis Methodologies

Two primary industrial routes for the synthesis of this compound have been established, starting from either petroleum-based or biomass-derived feedstocks. The choice of pathway often depends on economic factors and the availability of raw materials.

Method 1: Hydrogenation of 1,4-Diacetoxybutene (Butadiene-based)

This is a traditional route where butadiene is first converted to 1,4-diacetoxy-2-butene via acetoxylation. The subsequent step involves the selective hydrogenation of the carbon-carbon double bond to yield the target compound.[5][6]

Experimental Protocol:

-

Reactor Setup: A 100 mL high-pressure titanium reaction kettle is charged with 1,4-diacetoxybutene (15 mL), toluene (30 mL) as a solvent, and a hydrogenation catalyst (e.g., 0.01 mol of a supported Platinum or Palladium catalyst).[6]

-

Inerting: The reactor is sealed and the air is purged by flushing with an inert gas, such as argon.

-

Pressurization: The system is pressurized with hydrogen gas to an initial pressure of 1.0 MPa, then further increased to a final reaction pressure of 3.0 MPa.

-

Reaction Conditions: The stirring speed is increased to 600 rpm to ensure efficient gas-liquid mixing, and the reactor is heated to the target temperature of 60 °C.

-

Monitoring and Completion: The reaction is allowed to proceed for approximately 90 minutes. The progress can be monitored by observing hydrogen uptake.

-

Work-up and Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent (toluene) is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield high-purity this compound.

Causality and Rationale:

-

Catalyst: Platinum or Palladium catalysts are highly effective for the selective hydrogenation of alkenes without cleaving the ester bonds.[6]

-

Solvent: Toluene is used as a non-reactive solvent to facilitate mass transfer and temperature control.

-

Pressure and Temperature: The applied hydrogen pressure and moderate temperature (60 °C) provide sufficient driving force for the reaction while minimizing potential side reactions, such as ester hydrogenolysis, which would require more forcing conditions.[11]

Method 2: Ring-Opening of Tetrahydrofuran (Biomass-derived)

This method provides a pathway from biomass-derived furan. Furan is first hydrogenated to tetrahydrofuran (THF), which then undergoes an acid-catalyzed ring-opening reaction in the presence of acetic anhydride.

Experimental Protocol:

-

Reactor Setup: A 200 mL four-neck glass flask is equipped with a dropping funnel, thermometer, condenser, and a magnetic stirrer.

-

Reagent Preparation: Acetic anhydride (108 g, 1.06 mol) is added to the flask, followed by the slow, careful addition of sulfuric acid (34.1 g, 0.35 mol) while stirring and maintaining the temperature at 20-22 °C.

-

Substrate Addition: Tetrahydrofuran (THF) (25.1 g, 0.348 mol) is added via the dropping funnel over a period of 20 minutes, ensuring the temperature remains between 20-22 °C.

-

Reaction: The reaction mixture is stirred vigorously at 21-23 °C for 20 hours.

-

Quenching and Extraction: The reaction is quenched by pouring the mixture into 500 mL of deionized water. The product is extracted from the aqueous solution using chloroform (500 mL).

-

Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude this compound is then purified by distillation under reduced pressure.

Causality and Rationale:

-

Catalyst: Sulfuric acid acts as a strong acid catalyst to protonate the ether oxygen of THF, initiating the ring-opening.

-

Reagent: Acetic anhydride serves as both a reactant (the source of the acetate groups) and a dehydrating agent, trapping the water that would otherwise be formed and favor the reverse reaction.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (20-23 °C) is critical to prevent uncontrolled side reactions and degradation of the product.

Analytical and Quality Control Protocols

To ensure the purity and identity of synthesized this compound, robust analytical methods are required. Gas chromatography is ideal for assessing purity and quantifying impurities, while NMR confirms the chemical structure. A supplier specification, for instance, indicates a purity of >98.0% as determined by GC.[4]

Purity Assessment by Gas Chromatography (GC-FID)

This protocol is adapted from established methods for the analysis of the related compound, 1,4-butanediol, and is suitable for determining the purity of the diacetate ester.[12]

Self-Validating System:

-

Objective: To separate this compound from potential impurities such as residual starting materials (e.g., 1,4-diacetoxybutene), hydrolysis products (1,4-butanediol), and solvent.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A DB-1 or similar non-polar capillary column (e.g., 30 m length, 0.53 mm inner diameter, 2.65 µm film thickness) is suitable.[12]

-

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in a high-purity solvent like acetone or acetonitrile.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 280 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: Start at 60 °C, hold for 2 minutes. Ramp at 20 °C/min to 250 °C. Hold at 250 °C for 10 minutes.[12]

-

Injection: 1 µL, split ratio 1:50.

-

-

-

Expected Outcome: A major peak corresponding to this compound should be observed. The retention time will be shorter than that of 1,4-butanediol due to its lower boiling point and greater volatility. Purity is calculated based on the relative peak area percentage.

-

Trustworthiness Check: The method's suitability is confirmed by injecting a known standard to verify retention time and response. The baseline should be stable, and the primary peak should be symmetrical. Spiking the sample with expected impurities (e.g., 1,4-butanediol) should result in a well-resolved new peak, confirming specificity.

Structural Confirmation by ¹H NMR Spectroscopy

This protocol outlines the steps for confirming the molecular structure of the compound.

Self-Validating System:

-

Objective: To verify the chemical structure of this compound by comparing the obtained spectrum to known data.[7]

-

Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

-

Expected Outcome: The spectrum should display the three characteristic signals as described in Section 1.1. The integration of these peaks should correspond to a 4:6:4 proton ratio (or a simplified 2:3:2 ratio).

-

Trustworthiness Check: The chemical shift of the TMS signal must be exactly 0.00 ppm. The observed chemical shifts and coupling patterns should match reference spectra for this compound. The absence of significant impurity peaks (e.g., a broad OH peak for 1,4-butanediol or vinylic protons for 1,4-diacetoxybutene) validates the sample's identity and high purity.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. Information from safety data sheets (SDS) provides the basis for safe laboratory practices.[6]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation to avoid inhalation of vapors.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.[13]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]

-

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined role in the synthesis of 1,4-butanediol, a monomer critical to the polymer industry. Its synthesis is achievable through both traditional petrochemical routes and emerging biomass-based pathways. This guide has detailed its core physicochemical properties and provided robust, self-validating protocols for its synthesis and analytical characterization, grounded in the principles of scientific integrity. For researchers and drug development professionals, while this compound may not be a direct API intermediate, its chemistry is closely linked to 1,4-butanediol, a compound of toxicological and metabolic relevance. The methodologies and data presented herein provide the necessary foundation for the confident synthesis, handling, and analysis of this compound in a research or industrial setting.

References

- LookChem. This compound|628-67-1.

- PubChem. Butylene glycol diacetate. National Center for Biotechnology Information.

- Ramakrishna Reddy, H., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. RASAYAN Journal of Chemistry, 14(2), 914-919.

- Google Patents. CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.

- Kunioka, M., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Polymer Degradation and Stability, 103, 29-37.

- SWGDRUG.org. 1,4-BUTANEDIOL Monograph. (2005).

- BAuA. Determination of 1,4-butanediol in workplace air using gas chromatography (GC-FID).

- Blanchet, B., et al. (2002). Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine. Journal of Chromatography B, 769(2), 221-226.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

- Evans, D.A. Protecting Groups. Harvard University.

- Patrick, G.L. Appendix 6: Protecting groups. Oxford Learning Link.

- Google Patents. CN107915579A - The method that butadiene synthesizes 1,4 butanediols.

- GSRS. This compound.

- precisionFDA. This compound.

- Al-Kuraishy, H.M., et al. (2022). Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. Clinical Drug Investigation, 42, 1-15.

- Wikipedia. Busulfan.

- Google Patents. US5397439A - Method for recovering 1,4-butanediol.

- ResearchGate. Chemical structures of a busulfan (1,4-butanediol dimethanesulphonate),....

- Kirby, A.J., et al. (1982). Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy group. Journal of the Chemical Society, Perkin Transactions 2, 9, 1207-1214.

- The Open Medicinal Chemistry Journal. (2021). Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method.

- Patsnap Synapse. What is the mechanism of Busulfan?.

- Han, W.W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 628-67-1 | TCI AMERICA [tcichemicals.com]

- 5. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents [patents.google.com]

- 7. This compound(628-67-1) 1H NMR [m.chemicalbook.com]

- 8. US5397439A - Method for recovering 1,4-butanediol - Google Patents [patents.google.com]

- 9. Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN107915579A - The method that butadiene synthesizes 1,4 butanediols - Google Patents [patents.google.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. CIS-1,4-DIACETOXY-2-BUTENE(25260-60-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diacetoxybutane

Abstract

This technical guide provides a comprehensive analysis of the boiling and melting points of 1,4-diacetoxybutane, a key diester intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular characteristics that govern these fundamental physical properties. It offers a detailed exploration of the underlying intermolecular forces, standardized methodologies for their experimental determination, and practical insights into the handling and application of this compound. Complete with detailed protocols and visual workflows, this guide serves as an essential resource for laboratory practice and theoretical understanding.

Introduction: The Chemical Identity of this compound

This compound, also known as tetramethylene diacetate, is the diester of 1,4-butanediol and acetic acid. Its chemical structure features a flexible four-carbon chain flanked by two ester functional groups. This bifunctionality makes it a valuable precursor in the synthesis of polymers and other organic compounds, including the industrial production of 1,4-butanediol itself.[1] A thorough understanding of its physical properties, particularly its melting and boiling points, is paramount for its purification, handling, and application in various synthetic protocols.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄ | [2] |

| Molecular Weight | 174.19 g/mol | [3] |

| Melting Point | 12-15 °C | [4][5] |

| Boiling Point | 227.4 - 230 °C (at 760 mmHg) | [4][5] |

| Boiling Point (Reduced Pressure) | 130-131 °C (at 20 mmHg) | [6] |

| Appearance | Colorless to almost colorless liquid | [7] |

| CAS Number | 628-67-1 | [7] |

The Molecular Basis of this compound's Physical State: An Analysis of Intermolecular Forces

The melting and boiling points of a substance are direct manifestations of the strength of the intermolecular forces (IMFs) between its molecules. For this compound, these forces are a composite of London dispersion forces and dipole-dipole interactions.

-

London Dispersion Forces: These are temporary, induced dipoles that arise from the random movement of electrons. As a molecule with 8 carbon atoms and 14 hydrogen atoms, this compound has a significant surface area, leading to appreciable London dispersion forces. The flexible butane backbone allows for close packing of molecules, further enhancing these interactions.[3]

-

Dipole-Dipole Interactions: The ester functional groups (-COO-) are polar, with the electronegative oxygen atoms drawing electron density away from the carbonyl carbon. This creates a permanent dipole moment in the ester moieties.[6][8][9] Consequently, molecules of this compound align themselves to maximize the attraction between the positive end of one dipole and the negative end of another.

It is crucial to note that unlike alcohols or carboxylic acids, this compound cannot act as a hydrogen bond donor, as it lacks a hydrogen atom bonded to a highly electronegative atom (O, N, or F). While the oxygen atoms in the ester groups can act as hydrogen bond acceptors, the absence of self-hydrogen bonding significantly lowers its boiling point compared to a diol of similar molecular weight.[6][8]

Experimental Determination of Melting and Boiling Points: A Validated Approach

The accurate determination of melting and boiling points is a cornerstone of chemical characterization, providing a reliable indication of purity.[2] The following sections outline standardized protocols for these measurements, grounded in authoritative methodologies such as those described by ASTM.[5][7]

Protocol for Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324 for the determination of the melting range of organic chemicals.[5][7]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid. Given its low melting point, the sample must be pre-chilled.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature probe

-

Cooling bath (ice-water or cryo-cooler)

Procedure:

-

Sample Preparation:

-

Place a small amount of liquid this compound on a watch glass and cool it in a cooling bath until it solidifies.

-

Finely crush the solidified sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the calibrated thermometer or probe is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Rapidly heat the block to a temperature approximately 10-15°C below the expected melting point of 12°C.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the initial melting point: The temperature at which the first drop of liquid is observed.

-

Record the final melting point: The temperature at which the last solid crystal melts.

-

-

Reporting: The melting point is reported as a range from the initial to the final temperature. For a pure substance, this range is typically narrow.[2]

Protocol for Boiling Point Determination (Distillation Method)

This protocol follows the general principles for boiling point determination as described in OECD Guideline 103.[4][10]

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Materials:

-

This compound sample

-

Distillation flask (round-bottom)

-

Condenser

-

Receiving flask

-

Calibrated thermometer or temperature probe

-

Heating mantle

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Setup:

-

Assemble the distillation apparatus as shown in the diagram below.

-

Place a volume of this compound in the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

-

Measurement:

-

Begin heating the distillation flask gently with the heating mantle.

-

Observe the liquid and record the temperature when it begins to boil and a steady stream of distillate is collected in the receiving flask.

-

The boiling point is the constant temperature recorded during the distillation of the bulk of the liquid.

-

-

Pressure Correction (if necessary):

-

The observed boiling point is dependent on the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the melting and boiling points of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Synthesis and Purity Considerations

This compound is commonly synthesized through the esterification of 1,4-butanediol with acetic acid or acetic anhydride. Another route involves the hydrogenation of 1,4-diacetoxy-2-butene.[1] The purity of the final product is critical, as impurities can depress the melting point and broaden the melting range.[2] Common purification techniques include distillation under reduced pressure to prevent decomposition at high temperatures.

Safety and Handling

According to safety data sheets, this compound should be handled with standard laboratory precautions.[4][5] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses and gloves, and to work in a well-ventilated area.[5] Store the compound in a tightly closed container in a cool, dry place.[7]

Conclusion

The boiling and melting points of this compound are fundamental physicochemical properties that are dictated by its molecular structure and the interplay of London dispersion forces and dipole-dipole interactions. A comprehensive understanding of these properties, coupled with the application of standardized experimental protocols for their determination, is essential for the effective use of this compound in research and industrial applications. This guide provides the necessary theoretical framework and practical methodologies to empower scientists and researchers in their work with this compound.

References

- LookChem. (n.d.). This compound | 628-67-1.

- Chemistry LibreTexts. (2024, October 16). 15.7: Physical Properties of Esters.

- NIST. (n.d.). 1,4-Butanediol, diacetate. NIST Chemistry WebBook.

- PubChem. (n.d.). 1,4-Butanediol.

- Science Ready. (2021, May 6). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry [Video]. YouTube.

- TutorChase. (n.d.). Provide an example of the boiling and melting points of different esters.

- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.

- SSERC. (n.d.). Melting point determination.

- ASTM International. (2023). E324-18(2023) Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.

- University of Calgary. (n.d.). Melting Point. Organic Laboratory Techniques.

Sources

- 1. researchgate.net [researchgate.net]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. laboratuar.com [laboratuar.com]

- 5. store.astm.org [store.astm.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. infinitalab.com [infinitalab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. search.library.doc.gov [search.library.doc.gov]

Spectroscopic Analysis of 1,4-Diacetoxybutane: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,4-diacetoxybutane, a versatile diester utilized in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the compound, grounded in established scientific principles and experimental best practices.

Introduction: The Molecular Blueprint of this compound

This compound (C₈H₁₄O₄), also known as butane-1,4-diol diacetate, is a key organic intermediate. Its structure features a central four-carbon chain flanked by two acetoxy groups. The symmetrical nature of this molecule simplifies its spectroscopic signature, yet a thorough analysis is crucial for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations. The synthesis of this compound is often achieved through the esterification of 1,4-butanediol with acetic acid or its derivatives. This process is fundamental in various industrial applications, including the production of polymers and as a precursor in the synthesis of other valuable chemicals. A precise understanding of its spectroscopic characteristics is paramount for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetry. The spectrum typically reveals two distinct sets of proton signals.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures full relaxation of the protons, allowing for accurate integration.

-

Spectral Width: Set the spectral width to encompass the expected chemical shift range for organic molecules (typically 0-12 ppm).

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Data Interpretation and Assignments

The ¹H NMR spectrum of this compound in CDCl₃ exhibits two key signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.07 | Triplet | 4H | -O-CH₂ -CH₂- |

| ~2.05 | Singlet | 6H | CH₃ -C(=O)-O- |

| ~1.70 | Multiplet | 4H | -O-CH₂-CH₂ - |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.

The downfield triplet at approximately 4.07 ppm corresponds to the four protons on the carbons directly attached to the oxygen atoms of the ester groups (-O-CH₂ -). These protons are deshielded due to the electronegativity of the adjacent oxygen. The signal appears as a triplet due to coupling with the neighboring methylene protons. The sharp singlet at around 2.05 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the acetate moieties (CH₃ -C=O). These protons are in an identical chemical environment and do not have any adjacent protons to couple with, hence they appear as a singlet. The multiplet centered around 1.70 ppm represents the four protons of the inner methylene groups (-CH₂-CH₂ -CH₂-). These protons are coupled to the adjacent methylene protons, resulting in a more complex splitting pattern.

Causality in Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its well-defined residual proton signal for referencing. A high-field spectrometer is preferred to resolve the coupling patterns of the methylene protons more clearly.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound provides a direct count of the unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy, especially for quaternary carbons, although for simple identification, a shorter delay can be used.

-

Spectral Width: The spectral width should cover the full range of carbon chemical shifts (typically 0-220 ppm).

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Data Interpretation and Assignments

The ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three unique carbon environments:

| Chemical Shift (ppm) | Assignment |

| ~171.1 | -C =O |

| ~64.0 | -O-CH₂ - |

| ~25.4 | -O-CH₂-CH₂ - |

| ~20.9 | CH₃ -C(=O)- |

Table 2: Predicted and Literature-Based ¹³C NMR Spectral Data for this compound.

The most downfield signal, around 171.1 ppm, is assigned to the carbonyl carbons of the ester groups. The signal at approximately 64.0 ppm corresponds to the methylene carbons directly bonded to the oxygen atoms. The signal at around 25.4 ppm is attributed to the inner methylene carbons of the butane chain. Finally, the upfield signal at approximately 20.9 ppm represents the methyl carbons of the acetate groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional group.

Experimental Protocol: FT-IR Spectroscopy (Liquid Film)

-

Sample Preparation: For a neat liquid like this compound, the simplest method is to prepare a thin liquid film. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, place the sample-containing plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Typically, the mid-infrared region (4000-400 cm⁻¹) is scanned.

Data Interpretation and Assignments

The key absorption bands in the IR spectrum of this compound are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester, acetate) |

| ~1040 | Medium | C-O stretch (ester, alkyl) |

Table 3: Key IR Absorption Bands for this compound.

The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of a strong band at approximately 1240 cm⁻¹ is indicative of the C-O stretching vibration of the acetate part of the ester. The C-H stretching vibrations of the alkane backbone and methyl groups are observed in the 2960 cm⁻¹ region. The C-O stretching of the alkyl portion of the ester appears around 1040 cm⁻¹.

Causality in Experimental Choices: The liquid film method is ideal for pure, non-volatile liquids as it is quick, requires minimal sample, and avoids the use of solvents that could interfere with the spectrum.

Visualizing Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and the correlation of its atoms with the observed NMR signals.

commercial suppliers of 1,4-diacetoxybutane

An In-depth Technical Guide to the Commercial Sourcing of 1,4-Diacetoxybutane for Research and Drug Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and qualifying commercial-grade this compound (CAS No. 628-67-1). Beyond a simple list of suppliers, this document delves into the critical aspects of supplier evaluation, quality control, and the scientific rationale behind selecting the appropriate grade of this versatile chemical intermediate.

Introduction to this compound

This compound, also known as 1,4-butanediol diacetate or tetramethylene diacetate, is a diester with the molecular formula C₈H₁₄O₄.[1][2] It serves as a crucial building block and intermediate in various chemical syntheses. In the pharmaceutical and drug development sectors, it is often utilized in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. For instance, it is a key precursor in the production of 1,4-butanediol (BDO), a significant industrial chemical used in the manufacturing of polymers, solvents, and fine chemicals.[3][4] The purity and quality of this compound are paramount, as impurities can have a significant impact on reaction yields, downstream processing, and the final product's impurity profile.

Identifying and Qualifying Commercial Suppliers

The commercial landscape for this compound includes a range of suppliers, from large chemical manufacturers to smaller, specialized companies. A systematic approach to identifying and qualifying these suppliers is essential to ensure a consistent and reliable supply of high-quality material.

Key Commercial Suppliers Include:

-

TCI (Tokyo Chemical Industry): A well-established supplier of research chemicals, offering this compound with a purity of >98.0% as determined by gas chromatography (GC).[5][6]

-

Spectrum Chemical Mfg. Corp.: An ISO 9001:2015 certified supplier that provides a range of chemicals, including this compound, and operates under current Good Manufacturing Practices (cGMP) in its US facilities.[7]

-

Santa Cruz Biotechnology: A supplier of biochemicals for research, listing this compound among its product offerings.[1]

-

Fisher Scientific: A major distributor that offers this compound from various manufacturers, including TCI America.[5][8]

-

LookChem: An online platform that lists multiple suppliers of this compound, primarily based in China, offering various quantities from grams to kilograms.[9][10]

Supplier Qualification Workflow:

A robust supplier qualification process is critical. The following workflow provides a structured approach to evaluating and selecting a suitable supplier.

Caption: A workflow for the qualification of .

Key Quality Attributes and Specifications

When sourcing this compound, it is crucial to consider its key quality attributes, which are typically detailed in the supplier's Certificate of Analysis (CoA) and product specifications.

| Property | Typical Specification | Significance in Research and Drug Development |

| Appearance | Colorless to almost colorless liquid | Deviations may indicate the presence of impurities or degradation products. |

| Purity (by GC) | ≥98.0% | High purity is essential to ensure predictable reaction stoichiometry and minimize side reactions. |

| Molecular Formula | C₈H₁₄O₄ | Confirms the chemical identity.[1][8] |

| Molecular Weight | 174.20 g/mol | Used for stoichiometric calculations in chemical reactions.[1][2] |

| Boiling Point | ~230 °C | Important for purification by distillation and for determining appropriate reaction conditions.[8][11] |

| Melting Point | 12 - 15 °C | Relevant for storage and handling, as the material may solidify at lower ambient temperatures.[8][11] |

| Refractive Index | ~1.42 | A useful physical property for quick identity and purity checks. |

| Specific Gravity | ~1.05 | Important for volume-to-mass conversions. |

| Water Content | Varies (should be low) | Water can lead to hydrolysis of the ester groups, forming 1,4-butanediol and acetic acid, which can interfere with subsequent reactions. |

| Potential Impurities | 1,4-butanediol, acetic acid, monoacetate, residual solvents | These can arise from the synthesis process (e.g., incomplete esterification) or degradation. Their presence can affect reaction outcomes and the purity of the final product.[12][13] |

Analytical Methods for Quality Control

Independent verification of the supplier's CoA is a cornerstone of a robust quality control program. The following analytical techniques are recommended for the comprehensive analysis of this compound.

Recommended Analytical Workflow:

Caption: A recommended analytical workflow for the quality control of this compound.

Experimental Protocols:

A. Purity Determination by Gas Chromatography (GC)

-

Objective: To quantify the purity of this compound and identify the presence of volatile impurities.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injector and Detector Temperature: 250 °C.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or methanol) at a concentration of approximately 1 mg/mL.[14]

-

Analysis: Inject 1 µL of the sample solution and integrate the peak areas. The purity is calculated as the area of the this compound peak divided by the total area of all peaks.

B. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: NMR spectrometer (¹H and ¹³C).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: The spectrum should be consistent with the structure, showing characteristic peaks for the methyl and methylene protons.

-

Expected ¹³C NMR Signals: The spectrum should show distinct peaks for the carbonyl, methylene, and methyl carbons.

C. Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify unknown impurities.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Procedure: Utilize similar GC conditions as for the purity assay. The mass spectrometer will provide mass spectra of the impurity peaks, allowing for their identification through library searching or spectral interpretation.[12]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the quality and ensure the safety of personnel working with this compound.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[8] Ensure adequate ventilation to avoid inhalation of vapors.[8] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11] It is recommended to store in a cool and dark place, at temperatures below 15°C. The material is incompatible with strong oxidizing agents.[7]

-

Safety: this compound may cause skin irritation. In case of contact with skin or eyes, rinse immediately with plenty of water.[11] If swallowed, seek medical attention.[15] Consult the Safety Data Sheet (SDS) for detailed information on hazards and first-aid measures.[8][11]

Conclusion

The successful use of this compound in research and drug development is highly dependent on the quality of the starting material. A thorough understanding of the commercial supplier landscape, coupled with a rigorous supplier qualification process and in-house analytical verification, is essential. By implementing the strategies outlined in this guide, researchers and scientists can ensure a consistent supply of high-purity this compound, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

- This compound - SAFETY DATA SHEET. (2024-03-30).

- SAFETY DATA SHEET - Fisher Scientific. (2024-02-24).

- CAS Number 628-67-1 | this compound - Spectrum Chemical.

- CAS No.628-67-1,this compound Suppliers - LookChem.

- CAS 628-67-1 suppliers, 1,4-Butanediol Diacetate suppliers.

- This compound | 628-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC).

- This compound | CAS 628-67-1 | SCBT - Santa Cruz Biotechnology.

- Safety data sheet - CPAChem. (2020-01-30).

- This compound 98.0+%, TCI America™ | Fisher Scientific.

- This compound|628-67-1 - LookChem.

- Technical Support Center: Synthesis of Butane-1,4-diyl diacetoacetate - Benchchem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-28).

- This compound - precisionFDA.

- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.

- This compound 628-67-1 | TCI AMERICA.

- Process for purifying 1,4-butanediol by melt cristallisation - Googleapis.com.

- 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem.

- 1,4-BUTANEDIOL - SWGDRUG.org. (2005-08-16).

- 1,4-Butanediol - Expert Committee on Drug Dependence Information Repository.

Sources

- 1. scbt.com [scbt.com]

- 2. GSRS [precision.fda.gov]

- 3. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Butanediol - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 628-67-1 | TCI AMERICA [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.no [fishersci.no]

- 9. lookchem.com [lookchem.com]

- 10. lookchem.com [lookchem.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. swgdrug.org [swgdrug.org]

- 15. fr.cpachem.com [fr.cpachem.com]

synthesis of 1,4-diacetoxybutane from 1,4-butanediol

An In-depth Technical Guide to the Synthesis of 1,4-Diacetoxybutane from 1,4-Butanediol

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound from its precursor, 1,4-butanediol. The core of this process lies in the Fischer-Speier esterification, a cornerstone reaction in organic chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, practical execution, and critical optimization parameters. We will explore the reaction mechanism, kinetic and thermodynamic considerations, detailed experimental protocols, and robust analytical characterization methods. Furthermore, this guide offers insights into common challenges and troubleshooting, ensuring a self-validating framework for reproducible, high-yield synthesis.

Introduction and Strategic Importance

1,4-Butanediol (BDO) is a high-volume industrial chemical that serves as a crucial building block for a vast array of products, including polymers, solvents, and fine chemicals.[1] Its di-ester, this compound, functions as a valuable intermediate in various synthetic pathways. For instance, it is a key precursor in one of the industrial routes to BDO itself, starting from butadiene, which is acetoxylated to 1,4-diacetoxy-2-butene, hydrogenated to this compound, and finally hydrolyzed.[2][3][4] Understanding the efficient synthesis of this compound from BDO is therefore fundamental for professionals engaged in chemical synthesis and process development.

This guide focuses on the direct esterification of 1,4-butanediol with acetic acid, providing a detailed exploration of the scientific principles and practical methodologies required for its successful laboratory-scale synthesis.

Foundational Principles: The Chemistry of Esterification

The conversion of 1,4-butanediol to this compound is a classic example of a Fischer-Speier esterification.[5][6] This reaction involves the acid-catalyzed condensation of a carboxylic acid (acetic acid) with an alcohol (1,4-butanediol) to yield an ester and water.

Overall Reaction:

HO-(CH₂)₄-OH + 2 CH₃COOH ⇌ CH₃COO-(CH₂)₄-OOCCH₃ + 2 H₂O (1,4-Butanediol) + (Acetic Acid) ⇌ (this compound) + (Water)

Reaction Mechanism

The esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the acetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

The process for each hydroxyl group follows these key steps:

-

Protonation of the carbonyl oxygen of acetic acid.

-

Nucleophilic attack by a hydroxyl group of 1,4-butanediol on the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer from the attacking hydroxyl group to one of the hydroxyls on the tetrahedral intermediate.

-

Elimination of a water molecule, reforming the carbonyl group.

-

Deprotonation of the carbonyl oxygen to release the ester and regenerate the acid catalyst.

This is a two-step consecutive reaction, where 4-hydroxybutyl acetate is formed as an intermediate.[7][8]

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Thermodynamic and Kinetic Control

Equilibrium: The Fischer esterification is a reversible process.[5][6] To achieve a high yield of this compound, the equilibrium must be shifted to the product side in accordance with Le Châtelier's principle. This is typically accomplished by:

-

Using an excess of a reactant: Employing a large molar excess of acetic acid is a common strategy.[6]

-

Removing a product: The continuous removal of water as it is formed is highly effective. This is often achieved through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[6]

Catalysis: While the reaction can proceed without a catalyst at high temperatures, the rate is impractically slow. Acid catalysts are essential for achieving a reasonable reaction time.

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA) are highly effective.[9] However, their use necessitates a neutralization step during work-up and can present corrosion challenges.

-

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosivity.[7][10] These are particularly favored in industrial and green chemistry applications.[11]

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a self-validating, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specification | Purpose |

| 1,4-Butanediol | ≥99% purity | Starting alcohol |

| Glacial Acetic Acid | ≥99.7% purity | Acetylating agent and reactant |

| p-Toluenesulfonic acid (p-TSA) | Monohydrate, ≥98.5% | Acid catalyst |

| Toluene | Anhydrous, ≥99.8% | Azeotropic agent for water removal |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Neutralizing agent |

| Ethyl Acetate | ACS grade | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Drying agent |

| Round-bottom flask (500 mL) | - | Reaction vessel |

| Dean-Stark Apparatus | - | To collect water byproduct |

| Reflux Condenser | - | To condense vapors |

| Heating Mantle & Stirrer | - | For heating and mixing |

| Separatory Funnel (500 mL) | - | For liquid-liquid extraction |

| Rotary Evaporator | - | For solvent removal |

| Vacuum Distillation Setup | - | For final product purification |

Experimental Workflow

Caption: Figure 2: Experimental Workflow for Synthesis

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-butanediol (e.g., 0.5 mol), glacial acetic acid (e.g., 1.5 mol, 3 equivalents), toluene (approx. 150 mL), and p-toluenesulfonic acid monohydrate (e.g., 1-2 mol% relative to the diol).[9]

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

-

Reaction Execution: Heat the mixture to a gentle reflux using a heating mantle. Toluene and water will co-distill as an azeotrope, condense, and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.

-

Continue refluxing until no more water is collected in the trap (typically 4-8 hours).[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst and unreacted acetic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue adding until effervescence ceases.

-

Separate the aqueous layer. Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the toluene and any excess ethyl acetate using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[4][9]

Optimization of Reaction Conditions

Achieving optimal yield and purity requires careful control over several reaction parameters. The interplay between these factors is crucial for an efficient and successful synthesis.

| Parameter | Recommended Range | Rationale & Causality |

| Reactant Molar Ratio | 2.5 - 3.0 eq. Acetic Acid per eq. BDO | A molar excess of acetic acid shifts the reaction equilibrium towards the product side, maximizing the conversion of the limiting reagent (BDO).[6] |

| Catalyst Loading | 1 - 2 mol% (relative to BDO) | Sufficient to achieve a practical reaction rate. Higher loading does not significantly improve yield but complicates the neutralization and work-up process.[9] |

| Reaction Temperature | Reflux temp. of Toluene (~111 °C) | Provides enough thermal energy to overcome the activation energy barrier while allowing for efficient azeotropic removal of water. Higher temperatures may promote side reactions. |

| Water Removal | Continuous via Dean-Stark | This is the primary driving force for the reaction. Inefficient removal of the water byproduct will lead to low conversion and an unfavorable equilibrium position.[6][9] |

Product Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is accomplished using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | δ ~4.1 ppm (triplet, 4H, -CH₂-O), δ ~2.0 ppm (singlet, 6H, -C(=O)CH₃), δ ~1.7 ppm (multiplet, 4H, -O-CH₂-CH₂-).[12] |

| ¹³C NMR | δ ~171 ppm (C=O), δ ~64 ppm (-CH₂-O), δ ~25 ppm (-O-CH₂-CH₂-), δ ~21 ppm (-CH₃). |

| FT-IR (neat) | ~1735 cm⁻¹ (strong, C=O ester stretch), ~1240 cm⁻¹ (strong, C-O stretch). |

| GC-MS | A single major peak in the GC chromatogram with a mass spectrum corresponding to the molecular weight (174.2 g/mol ) and expected fragmentation pattern.[13] |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction due to insufficient time or inefficient water removal. | Extend the reflux time and ensure the Dean-Stark trap is functioning correctly. Check for leaks in the system.[9] |

| Loss of product during work-up. | Perform multiple extractions with the organic solvent. Avoid vigorous shaking that can lead to emulsion formation.[14] | |

| Product Contamination | Presence of mono-substituted intermediate (4-hydroxybutyl acetate). | Ensure a sufficient excess of acetic acid is used and that the reaction is allowed to proceed to completion.[9][14] |

| Residual acid catalyst or acetic acid. | Ensure thorough neutralization with sodium bicarbonate during the work-up. Check the pH of the aqueous layer.[14] | |

| Thermal Decomposition | Overheating during vacuum distillation. | Use a high-vacuum system to lower the boiling point. Ensure a stable and controlled heat source (e.g., an oil bath).[9] |

Conclusion

The via Fischer esterification is a robust and well-established chemical transformation. Success hinges on a firm grasp of the principles of chemical equilibrium and the meticulous control of key reaction parameters, most notably the efficient removal of water. By following the detailed protocols and leveraging the troubleshooting insights provided in this guide, researchers can reliably and efficiently produce high-purity this compound. The principles outlined herein are broadly applicable to other esterification reactions and serve as a foundational methodology for professionals in the chemical and pharmaceutical sciences.

References

- CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents.

- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan | Request PDF - ResearchGate.

- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan - ScienceDirect.

- Optimization of reaction conditions. a | Download Table - ResearchGate.

- CN107915579A - The method that butadiene synthesizes 1,4 butanediols - Google Patents.

- US5397439A - Method for recovering 1,4-butanediol - Google Patents.

- Kinetics of Transesterification of 1,4-Butanediol With Methyl Acetate by the Ion-exchange Resin - ResearchGate.

- Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis | Request PDF - ResearchGate.

- Isolation, Purification, and Characterization of Pecan Nut Lipase and Studying its Affinity towards Pomegranate Extracts and 1, 4-Diacetoxybenzene - ResearchGate.

- Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.

- 15.7: Preparation of Esters - Chemistry LibreTexts.

- Reaction kinetics studies on catalytic dehydration of 1,4-butanediol using cation exchange resin | Request PDF - ResearchGate.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

- 1. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 2. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]

- 3. CN107915579A - The method that butadiene synthesizes 1,4 butanediols - Google Patents [patents.google.com]

- 4. US5397439A - Method for recovering 1,4-butanediol - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. This compound(628-67-1) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Chemistry of 1,4-Diacetoxybutane: A Technical Guide to Safe Handling and Application

Introduction: Understanding 1,4-Diacetoxybutane

This compound, also known as 1,4-butanediol diacetate, is a diester with the chemical formula C8H14O4.[1][2] It presents as a colorless to almost colorless clear liquid at room temperature.[3][4] This compound serves as a versatile intermediate in various chemical syntheses. Its bifunctional nature, possessing two acetate groups, makes it a valuable precursor in the production of polymers and other specialty chemicals.[5] Given its utility in research and development, a thorough understanding of its safety profile and handling requirements is paramount for professionals in laboratory and industrial settings.

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established safety protocols and chemical property data. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively.

Physicochemical Properties and Their Impact on Safety

A fundamental aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics directly influence storage conditions, handling procedures, and emergency response.

| Property | Value | Source | Significance for Safety |

| Molecular Formula | C8H14O4 | [1][6] | Provides basic identification of the compound. |

| Molecular Weight | 174.20 g/mol | [1][7] | Relevant for stoichiometric calculations in experimental setups. |

| Physical State | Liquid | [6][7] | Dictates the need for liquid handling procedures and appropriate spill control measures. |

| Appearance | Colorless to Almost Colorless Liquid | [3][8] | Visual inspection can be an initial indicator of purity. |

| Melting Point | 12 - 15 °C / 53.6 - 59 °F | [6][7] | The compound may solidify in cooler environments, requiring appropriate storage and handling temperatures. |

| Boiling Point | 230 °C / 446 °F | [6][7] | A high boiling point suggests low volatility at room temperature, reducing the risk of inhalation exposure under normal conditions. |

| Density | 1.048 g/cm³ | [8] | Being denser than water, it will sink, which is a consideration for spill cleanup in aqueous environments. |

| Water Solubility | 34.94 g/L (at 26 °C) | [8] | Moderate solubility indicates that water can be used for cleaning and decontamination, but also that spills can contaminate aqueous environments. |

| Flash Point | 230 °C | [8] | The high flash point indicates a low risk of flammability under normal laboratory conditions. |

Hazard Identification and Risk Mitigation

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with the care afforded to all laboratory chemicals.[7] The toxicological properties have not been fully investigated, warranting a cautious approach.[7]

Primary Routes of Exposure and Protective Measures

The primary routes of potential exposure are skin contact, eye contact, ingestion, and inhalation. The following diagram illustrates the necessary protective barriers.

Caption: Workflow for safe handling and storage of this compound.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention. | [7] |

| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention. | [7] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur. | [7] |

Spill Response

For minor spills, the following procedure should be followed. For major spills, evacuate the area and contact emergency services. [9]

-

Ensure Safety: Ensure adequate ventilation and wear appropriate personal protective equipment. [7]2. Containment: Prevent the spill from entering drains. [1]3. Absorption: Absorb the spilled material with a suitable inert absorbent such as dry sand, earth, or sawdust. [1]4. Collection: Sweep up or shovel the absorbed material into a suitable container for disposal. [6][7]5. Decontamination: Clean the spill area with soap and water. [9]6. Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. [10] The following diagram illustrates the decision-making process and steps for a chemical spill response:

Caption: Decision-making workflow for chemical spill response.

Conclusion: A Commitment to Safety

This compound is a valuable chemical for research and development. While it does not present acute, officially classified hazards, a culture of safety and adherence to established protocols are non-negotiable. By understanding its properties, implementing robust handling and storage procedures, and being prepared for emergencies, professionals can work with this compound confidently and safely. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet (SDS) before use and to follow all institutional and regulatory guidelines.

References

- 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem.

- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14).

- 1,4-Butanediol, diacetate - the NIST WebBook.

- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. 1,4-Butanediol, diacetate [webbook.nist.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | 628-67-1 | TCI AMERICA [tcichemicals.com]

- 5. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.no [fishersci.no]

- 7. fishersci.com [fishersci.com]

- 8. This compound CAS#: 628-67-1 [m.chemicalbook.com]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's In-Depth Technical Guide to 1,4-Diacetoxybutane: Pricing, Synthesis, and Strategic Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the selection of appropriate building blocks is a critical determinant of success. 1,4-Diacetoxybutane (DAB), a diester of 1,4-butanediol, is a versatile reagent whose utility extends from a stable precursor for other C4 chemicals to a key component in the synthesis of complex molecules. This guide provides an in-depth analysis of DAB, focusing on its cost-effectiveness, synthesis, and practical applications in a research and development setting.

The Financial Perspective: A Cost Analysis of this compound

For any research endeavor, a thorough understanding of reagent cost is paramount for budget planning and assessing the economic viability of a synthetic route. The price of this compound is influenced by several factors, including purity, quantity, and the supplier. A comprehensive market survey reveals the following typical price points:

| Supplier | Quantity (g) | Purity (%) | Price (USD) | Price per Gram (USD/g) |

| TCI America | 25 | >98.0 | $16.00 | $0.64 |

| TCI America (via Fisher Scientific) | 25 | 98.0+ | $29.83 | $1.19 |

| CP Lab Safety | 25 | Not Specified | $46.59 | $1.86 |

| TCI America (via Fisher Scientific) | 500 | 98.0+ | $255.38 | $0.51 |

| CP Lab Safety | 500 | Not Specified | $211.63 | $0.42 |

| ALFA India | 25 | 98 | ₹2320 (~$27.80) | ~$1.11 |

| TCI Chemicals (India) | 25 | >98.0 | ₹2400 (~$28.80) | ~$1.15 |

Key Factors Influencing Price:

-

Purity: Higher purity grades, essential for sensitive applications like drug synthesis, command a premium. The difference in price between >98.0% and 99% purity can be significant.

-

Quantity: As with most chemical reagents, purchasing in bulk significantly reduces the per-gram cost. The price per gram for a 500g bottle can be less than half that of a 25g bottle.

-

Supplier: Pricing varies between suppliers due to differences in their synthesis methods, quality control standards, and distribution networks. It is advisable to obtain quotes from multiple vendors.

-

Synthesis Route: The cost of raw materials and the complexity of the synthesis process directly impact the final price of DAB. Synthesis from bio-based resources, for instance, may have different cost implications compared to traditional petrochemical routes.

Physicochemical Properties and Handling